molecular formula C30H52 B12108429 18alpha(H)-OLEANANE

18alpha(H)-OLEANANE

Cat. No.: B12108429
M. Wt: 412.7 g/mol
InChI Key: VCNKUCWWHVTTBY-UHFFFAOYSA-N
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Description

18alpha(H)-OLEANANE is a triterpenoid compound that belongs to the oleanane family. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its presence in certain plant resins and has been studied for its potential medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18alpha(H)-OLEANANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic or chemical reactions. The process can be complex and requires precise control of reaction conditions to ensure the correct formation of the oleanane structure.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plant resins, followed by purification processes. Alternatively, biotechnological methods using genetically engineered microorganisms to produce the compound from simpler precursors are being explored.

Chemical Reactions Analysis

Types of Reactions: 18alpha(H)-OLEANANE can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can convert carbonyl groups to hydroxyl groups.

    Substitution: The replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other complex triterpenoids.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a bioactive compound.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the formulation of natural products and cosmetics due to its potential health benefits.

Mechanism of Action

The mechanism of action of 18alpha(H)-OLEANANE involves its interaction with various molecular targets and pathways. It may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Beta-amyrin: Another triterpenoid with a similar structure but different stereochemistry.

    Lupeol: A triterpenoid with a different ring structure but similar biological activities.

    Ursane: A triterpenoid with a similar backbone but different functional groups.

Uniqueness: 18alpha(H)-OLEANANE is unique due to its specific stereochemistry and the presence of certain functional groups that confer distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKUCWWHVTTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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